N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, also known as KIRA6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. KIRA6 is a potent inhibitor of the E3 ubiquitin ligase, TRIP12, which has been implicated in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage response.
科学的研究の応用
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, related structurally to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide, have demonstrated potential in cardiac electrophysiological activity. These compounds, including sematilide analogs, have shown comparable potency to sematilide, a selective class III agent under clinical trials, suggesting a potential for development in treating cardiac arrhythmias (Morgan et al., 1990).
Antibacterial and Antifungal Activities
Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been synthesized and shown promising antibacterial and antifungal activities. This research indicates that derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide could be prospective antimicrobials with significant efficacy against various microbial strains (Patel & Dhameliya, 2010).
Anticancer Evaluation
Derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have been evaluated for their anticancer activity, showing potent cytotoxicity against human cancer cell lines while exhibiting low toxicity in normal cells. This suggests their potential as therapeutic agents in cancer treatment, highlighting the importance of further investigation into their mechanisms of inducing apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Antiepileptic Activity
Phthalimide derivatives of N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown significant antiepileptic activity in preclinical models. This opens up new avenues for the development of antiepileptic medications, with specific compounds demonstrating higher latency times in seizure models, suggesting a potential for therapeutic application (Asadollahi et al., 2019).
Anti-inflammatory Agents
Novel derivatives synthesized from N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide have shown promising anti-inflammatory activity in both in vitro and in vivo models. These findings indicate the potential for the development of new anti-inflammatory drugs, with certain compounds exhibiting significant efficacy and low ulcerogenic toxicity, making them candidates for further pharmacological investigation (Nikalje et al., 2015).
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-24(22,23)13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIQGVVVFZRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。